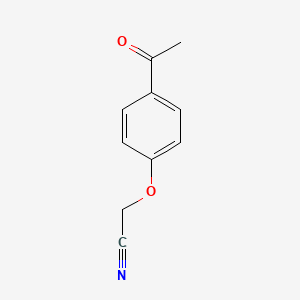

2-(4-Acetylphenoxy)acetonitrile

Descripción

2-(4-Acetylphenoxy)acetonitrile is a nitrile-containing organic compound featuring a phenoxy group substituted with an acetyl moiety at the para position. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 191.18 g/mol (calculated). The acetyl group (COCH₃) is electron-withdrawing, influencing the compound’s electronic properties and reactivity.

Propiedades

IUPAC Name |

2-(4-acetylphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPOOCSNZQWRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304178 | |

| Record name | 2-(4-Acetylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160984-14-5 | |

| Record name | 2-(4-Acetylphenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160984-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Acetylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylphenoxy)acetonitrile typically involves the reaction of 4-acetylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-(4-Acetylphenoxy)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Acetylphenoxy)acetonitrile undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-acetylbenzoic acid.

Reduction: Formation of 2-(4-acetylphenoxy)ethylamine.

Substitution: Formation of various substituted phenoxyacetonitriles.

Aplicaciones Científicas De Investigación

2-(4-Acetylphenoxy)acetonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(4-Acetylphenoxy)acetonitrile involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, while the phenoxy and nitrile groups can participate in hydrophobic interactions and π-π stacking with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

- Electron-Withdrawing Groups (e.g., Acetyl, Nitro): The acetyl group in 2-(4-Acetylphenoxy)acetonitrile lowers electron density at the phenyl ring, enhancing electrophilic substitution reactivity. Similarly, the nitro group in 2-(4-Methyl-3-nitrophenyl)acetonitrile increases acidity and stabilizes negative charges, making it suitable for nucleophilic reactions .

- Electron-Donating Groups (e.g., Methoxyethoxy, Amino): The methoxyethoxy group in 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile improves solubility in polar solvents, while the amino group in 2-(4-Aminophenoxy)acetonitrile facilitates coupling reactions in drug synthesis .

Spectral Characterization

- Infrared Spectroscopy (IR): Nitrile groups (C≡N) show peaks at 2200–2250 cm⁻¹, while carbonyl (C=O) in acetyl derivatives appear near 1700 cm⁻¹. Amino groups (N-H) in 2-(4-Aminophenoxy)acetonitrile absorb at ~3350 cm⁻¹ .

- NMR Spectroscopy: Aromatic protons in 2-(4-Acetylphenoxy)acetonitrile are expected at δ 7.5–8.0, with acetyl CH₃ at δ 2.6. Methoxyethoxy protons resonate at δ 3.3–4.1, as seen in related compounds .

Actividad Biológica

2-(4-Acetylphenoxy)acetonitrile (CAS Number: 160984-14-5) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an acetyl group attached to a phenoxy acetonitrile backbone, which imparts distinct chemical reactivity. The presence of the acetyl group allows for various chemical transformations, including oxidation and reduction, enhancing its versatility in synthetic applications.

The biological activity of 2-(4-Acetylphenoxy)acetonitrile is primarily attributed to its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites on enzymes, while the phenoxy and nitrile groups can engage in hydrophobic interactions and π-π stacking with aromatic residues. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects.

Antitumor Activity

Recent studies have evaluated the antitumor properties of compounds related to 2-(4-Acetylphenoxy)acetonitrile. For instance, a derivative exhibited significant cytotoxic effects against several cancer cell lines, demonstrating IC50 values ranging from 1.71 µM to 8.60 µM. The compound inhibited cell proliferation and migration in wound healing assays, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. It has shown moderate binding affinity with the c-KIT protein, a target in certain cancers. This inhibition was validated through molecular docking studies and subsequent enzyme activity assays, highlighting its potential role as a therapeutic agent .

Table 1: Summary of Biological Activities

| Activity | IC50 Values (µM) | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Antitumor Activity | 1.71 - 8.60 | HCT116, A549, MCF-7 | Inhibition of cell proliferation |

| Enzyme Inhibition | Moderate | c-KIT | Competitive binding |

Case Study: Antiproliferative Effects

A detailed study on the antiproliferative effects of a derivative compound demonstrated that treatment led to increased apoptosis rates in HCT116 cells, from 5.8% to 24.7% depending on concentration. TUNEL staining further confirmed increased apoptotic cells correlating with treatment concentration .

Applications in Drug Development

Given its promising biological activities, 2-(4-Acetylphenoxy)acetonitrile is being explored for potential applications in drug development. Its ability to modulate enzyme activity positions it as a candidate for further research into targeted therapies for cancer and other diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.